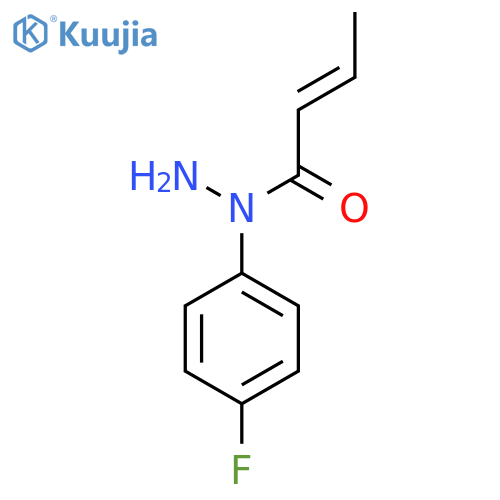Cas no 2169877-81-8 (N-(4-fluorophenyl)but-2-enehydrazide)

2169877-81-8 structure
商品名:N-(4-fluorophenyl)but-2-enehydrazide
N-(4-fluorophenyl)but-2-enehydrazide 化学的及び物理的性質
名前と識別子
-
- N-(4-fluorophenyl)but-2-enehydrazide
- EN300-1275961
- 2169877-81-8
-
- インチ: 1S/C10H11FN2O/c1-2-3-10(14)13(12)9-6-4-8(11)5-7-9/h2-7H,12H2,1H3/b3-2+
- InChIKey: QZVVXBTZHBANKW-NSCUHMNNSA-N
- ほほえんだ: FC1C=CC(=CC=1)N(C(/C=C/C)=O)N
計算された属性
- せいみつぶんしりょう: 194.08554114g/mol
- どういたいしつりょう: 194.08554114g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 46.3Ų
N-(4-fluorophenyl)but-2-enehydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1275961-10000mg |
N-(4-fluorophenyl)but-2-enehydrazide |
2169877-81-8 | 10000mg |
$3131.0 | 2023-10-01 | ||
| Enamine | EN300-1275961-0.1g |
N-(4-fluorophenyl)but-2-enehydrazide |
2169877-81-8 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-1275961-1.0g |
N-(4-fluorophenyl)but-2-enehydrazide |
2169877-81-8 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-1275961-0.5g |
N-(4-fluorophenyl)but-2-enehydrazide |
2169877-81-8 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1275961-2.5g |
N-(4-fluorophenyl)but-2-enehydrazide |
2169877-81-8 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-1275961-10.0g |
N-(4-fluorophenyl)but-2-enehydrazide |
2169877-81-8 | 10g |
$3131.0 | 2023-06-08 | ||
| Enamine | EN300-1275961-500mg |
N-(4-fluorophenyl)but-2-enehydrazide |
2169877-81-8 | 500mg |
$699.0 | 2023-10-01 | ||
| Enamine | EN300-1275961-2500mg |
N-(4-fluorophenyl)but-2-enehydrazide |
2169877-81-8 | 2500mg |
$1428.0 | 2023-10-01 | ||
| Enamine | EN300-1275961-0.25g |
N-(4-fluorophenyl)but-2-enehydrazide |
2169877-81-8 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1275961-1000mg |
N-(4-fluorophenyl)but-2-enehydrazide |
2169877-81-8 | 1000mg |
$728.0 | 2023-10-01 |
N-(4-fluorophenyl)but-2-enehydrazide 関連文献
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
2169877-81-8 (N-(4-fluorophenyl)but-2-enehydrazide) 関連製品
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 13769-43-2(potassium metavanadate)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
